molecular formula C17H11ClN4OS B11572174 3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine

3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B11572174
M. Wt: 354.8 g/mol
InChI Key: DGPQNGBOJYQZBJ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines. This compound is characterized by the presence of a chlorobenzyl group attached to a sulfanyl group, which is further connected to a triazino-benzoxazepine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazino Core: The triazino core can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzoxazepine Ring: The benzoxazepine ring is introduced through a series of condensation reactions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached via a nucleophilic substitution reaction, using a suitable chlorobenzyl halide and a sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production at a large scale.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazino core can be reduced under specific conditions to yield different derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazino derivatives, and various substituted benzoxazepines.

Scientific Research Applications

3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(4-Chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepine lies in its combination of the triazino-benzoxazepine core with a chlorobenzyl-sulfanyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H11ClN4OS

Molecular Weight

354.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C17H11ClN4OS/c18-12-7-5-11(6-8-12)9-24-17-20-16-15(21-22-17)13-3-1-2-4-14(13)19-10-23-16/h1-8,10H,9H2

InChI Key

DGPQNGBOJYQZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N=C(N=N3)SCC4=CC=C(C=C4)Cl)OC=N2

Origin of Product

United States

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